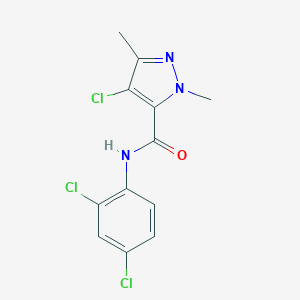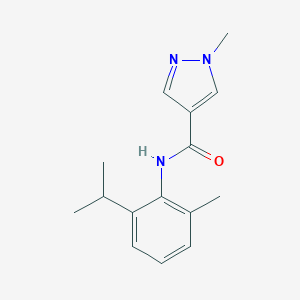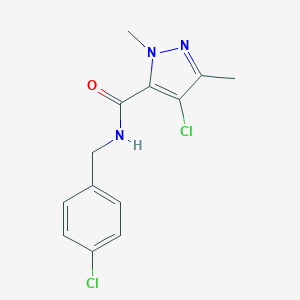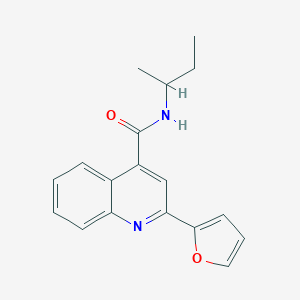![molecular formula C18H13ClF2N4O2 B279909 N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B279909.png)
N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-1-methyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-1-methyl-1H-pyrazole-3-carboxamide, commonly known as CDK 4/6 inhibitor, is a small molecule drug that has been developed as a potential treatment for cancer. It works by inhibiting the activity of cyclin-dependent kinases (CDK) 4 and 6, which are enzymes that play a crucial role in cell cycle progression.
Mechanism of Action
N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-1-methyl-1H-pyrazole-3-carboxamide 4/6 inhibitor works by selectively inhibiting the activity of N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-1-methyl-1H-pyrazole-3-carboxamide 4 and 6, which are enzymes that play a crucial role in cell cycle progression. By inhibiting these enzymes, N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-1-methyl-1H-pyrazole-3-carboxamide 4/6 inhibitor prevents the cells from progressing through the cell cycle, leading to cell cycle arrest and ultimately cell death. This mechanism of action makes N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-1-methyl-1H-pyrazole-3-carboxamide 4/6 inhibitor an attractive target for cancer treatment, as cancer cells often have dysregulated cell cycle control.
Biochemical and Physiological Effects:
N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-1-methyl-1H-pyrazole-3-carboxamide 4/6 inhibitor has been shown to have a number of biochemical and physiological effects. In addition to its antitumor activity, N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-1-methyl-1H-pyrazole-3-carboxamide 4/6 inhibitor has been shown to induce senescence in cancer cells, which is a state of permanent growth arrest. N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-1-methyl-1H-pyrazole-3-carboxamide 4/6 inhibitor has also been shown to enhance the immune response to cancer cells, which may contribute to its antitumor activity.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-1-methyl-1H-pyrazole-3-carboxamide 4/6 inhibitor for lab experiments is its selectivity for N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-1-methyl-1H-pyrazole-3-carboxamide 4 and 6, which allows for more specific targeting of cancer cells. However, N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-1-methyl-1H-pyrazole-3-carboxamide 4/6 inhibitor also has some limitations for lab experiments. For example, it can be difficult to obtain sufficient quantities of the drug for in vitro and in vivo studies, and its stability can be a challenge.
Future Directions
There are several potential future directions for N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-1-methyl-1H-pyrazole-3-carboxamide 4/6 inhibitor research. One area of interest is the development of combination therapies that include N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-1-methyl-1H-pyrazole-3-carboxamide 4/6 inhibitor and other targeted therapies or immunotherapies. Another area of interest is the identification of biomarkers that can predict response to N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-1-methyl-1H-pyrazole-3-carboxamide 4/6 inhibitor treatment, which could help to identify patients who are most likely to benefit from the drug. Additionally, there is ongoing research into the development of new N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-1-methyl-1H-pyrazole-3-carboxamide 4/6 inhibitors with improved potency, selectivity, and pharmacokinetic properties.
Synthesis Methods
The synthesis of N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-1-methyl-1H-pyrazole-3-carboxamide 4/6 inhibitor involves a series of chemical reactions that result in the formation of the final product. The starting materials include 2-chloro-4,5-difluorobenzoic acid, 3-aminophenylboronic acid, and 1-methyl-1H-pyrazole-3-carboxylic acid. These compounds are reacted together in the presence of various reagents and catalysts to form the intermediate compounds, which are then purified and further reacted to yield the final product.
Scientific Research Applications
N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-1-methyl-1H-pyrazole-3-carboxamide 4/6 inhibitor has been extensively studied for its potential use in cancer treatment. It has been shown to be effective in inhibiting the growth of various types of cancer cells, including breast, lung, and pancreatic cancer cells. Clinical trials have also shown promising results, with N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-1-methyl-1H-pyrazole-3-carboxamide 4/6 inhibitor demonstrating significant antitumor activity and improved progression-free survival in patients with advanced breast cancer.
properties
Molecular Formula |
C18H13ClF2N4O2 |
|---|---|
Molecular Weight |
390.8 g/mol |
IUPAC Name |
N-[3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl]-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C18H13ClF2N4O2/c1-25-6-5-16(24-25)18(27)23-11-4-2-3-10(7-11)22-17(26)12-8-14(20)15(21)9-13(12)19/h2-9H,1H3,(H,22,26)(H,23,27) |
InChI Key |
SMQXESUVCMACCV-UHFFFAOYSA-N |
SMILES |
CN1C=CC(=N1)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC(=C(C=C3Cl)F)F |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC(=C(C=C3Cl)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-[(2-chlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B279831.png)
![N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B279833.png)


![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B279839.png)

![4-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}morpholine](/img/structure/B279847.png)
![ethyl 3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279850.png)
![tert-butyl 4-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B279851.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B279852.png)
![4-bromo-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B279854.png)